molecular formula C18H21BF2N2O5S B14111305 3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

Cat. No.: B14111305
M. Wt: 426.2 g/mol
InChI Key: VRLSWMLIYGCOFO-UHFFFAOYSA-N
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Description

3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .

Preparation Methods

The synthesis of 3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide typically involves nucleophilic and amidation reactions. The starting materials include 3-amino-5-bromo-2-methoxypyridine and 2,4-difluorobenzenesulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The borate group can form reversible covalent bonds with diols, making it useful in enzyme inhibition. The sulfonamide group can interact with various biological targets, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide lies in its combination of borate and sulfonamide groups, providing a balance of stability, reactivity, and biological activity.

Properties

Molecular Formula

C18H21BF2N2O5S

Molecular Weight

426.2 g/mol

IUPAC Name

3,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H21BF2N2O5S/c1-17(2)18(3,4)28-19(27-17)11-6-15(16(26-5)22-10-11)23-29(24,25)14-8-12(20)7-13(21)9-14/h6-10,23H,1-5H3

InChI Key

VRLSWMLIYGCOFO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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